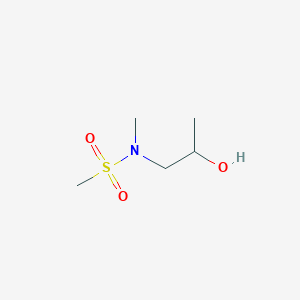

N-(2-hidroxipropil)-N-metilmetanosulfonamida

Descripción general

Descripción

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a hydroxypropyl group and a methylmethanesulfonamide group, which contribute to its distinct chemical behavior.

Aplicaciones Científicas De Investigación

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

Target of Action

N-(2-hydroxypropyl)-N-methylmethanesulfonamide, also known as HPMA, is a versatile compound that has been used in the development of various drug delivery systems . The primary targets of HPMA are often dependent on the specific drug or therapeutic agent that it is conjugated with. For instance, when conjugated with doxorubicin, a chemotherapeutic agent, the target is typically cancer cells . In another example, HPMA copolymers have been shown to interact with proteins such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .

Mode of Action

The mode of action of HPMA is primarily based on its ability to alter the pharmacokinetics and biodistribution of the drug it is attached to . When conjugated with a drug, HPMA can enhance the drug’s stability, prolong its circulation time in the bloodstream, and improve its distribution within the body . For instance, HPMA copolymers have been shown to be taken up by cells via pinocytosis, after which the drug is released intracellularly by lysosomal enzymes .

Biochemical Pathways

The biochemical pathways affected by HPMA are largely dependent on the specific drug it is conjugated with. For example, when conjugated with doxorubicin, HPMA can affect pathways related to cell proliferation and apoptosis . .

Pharmacokinetics

HPMA has been shown to significantly alter the pharmacokinetics of the drugs it is conjugated with. For instance, HPMA copolymers have a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This allows for prolonged circulation of the drug in the bloodstream, potentially leading to improved therapeutic efficacy .

Result of Action

The result of HPMA’s action is primarily seen in its ability to enhance the therapeutic efficacy of the drugs it is conjugated with. By altering the pharmacokinetics and biodistribution of these drugs, HPMA can improve their stability, prolong their circulation time, and enhance their distribution within the body . This can lead to improved therapeutic outcomes, particularly in the context of cancer therapy .

Action Environment

The action of HPMA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and release of the drug from the HPMA copolymer . Additionally, factors such as the presence of certain enzymes can influence the rate at which the drug is released from the HPMA copolymer

Análisis Bioquímico

Biochemical Properties

N-(2-hydroxypropyl)-N-methylmethanesulfonamide has been used in the synthesis of polymers for drug delivery . It interacts with various biomolecules, such as doxorubicin, a chemotherapeutic agent . The nature of these interactions involves covalent bonding to form drug-polymer conjugates .

Cellular Effects

The cellular effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide are primarily observed when it is part of a drug-polymer conjugate. For instance, when conjugated with doxorubicin, it influences cell function by enabling the targeted delivery of the drug . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-hydroxypropyl)-N-methylmethanesulfonamide involves its role in drug delivery. As part of a drug-polymer conjugate, it facilitates the delivery of drugs like doxorubicin into cells via pinocytosis . Once inside the cell, the linker between the drug and the polymer is cleaved by lysosomal enzymes, allowing for the release of the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide can change over time. For example, as part of a drug-polymer conjugate, it can exhibit long-term effects on cellular function, such as sustained drug release .

Dosage Effects in Animal Models

The effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide in animal models can vary with dosage. As part of a drug-polymer conjugate, it has been shown to deliver effective doses of drugs like doxorubicin to tumor cells .

Metabolic Pathways

It is known to be involved in the delivery of drugs to cells, which can influence metabolic flux and metabolite levels .

Transport and Distribution

N-(2-hydroxypropyl)-N-methylmethanesulfonamide, as part of a drug-polymer conjugate, is transported into cells via pinocytosis . Its distribution within cells and tissues can be influenced by the properties of the conjugated drug .

Subcellular Localization

The subcellular localization of N-(2-hydroxypropyl)-N-methylmethanesulfonamide is likely to be influenced by the properties of the drug it is conjugated with. For instance, when conjugated with doxorubicin, it is taken up by cells and localized within lysosomes, where the drug is released .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{N-methylmethanesulfonamide} + \text{2-hydroxypropylamine} \rightarrow \text{N-(2-hydroxypropyl)-N-methylmethanesulfonamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxypropyl)-N-methylmethanesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxypropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used to substitute the sulfonamide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-hydroxyethyl)-N-methylmethanesulfonamide

- N-(2-hydroxypropyl)-N-ethylmethanesulfonamide

- N-(2-hydroxypropyl)-N-methylbenzenesulfonamide

Uniqueness

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is unique due to the specific combination of its hydroxypropyl and methylmethanesulfonamide groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Actividad Biológica

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a compound that has garnered attention in various biomedical applications due to its unique chemical properties and biological activities. This article explores the compound's biological activity, focusing on its pharmacokinetics, therapeutic potential, and safety profile, supported by data tables and relevant case studies.

N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a hydroxypropyl group. Its structure contributes to its solubility and interaction with biological systems, making it useful in drug formulation and delivery systems.

Pharmacokinetics

The pharmacokinetic profile of N-(2-hydroxypropyl)-N-methylmethanesulfonamide has been studied in various contexts. Notably, it has been incorporated into polymer-drug conjugates, enhancing the delivery of therapeutic agents like doxorubicin.

Table 1: Pharmacokinetic Parameters of N-(2-hydroxypropyl)-N-methylmethanesulfonamide Conjugates

| Study Reference | Dose (mg/m²) | T_max (h) | C_max (µg/mL) | Elimination Half-life (h) |

|---|---|---|---|---|

| 320 | 1.8 | Varies | 93 | |

| 10 | 0.5 | 2.0 | Not specified |

Antitumor Activity

Research indicates that N-(2-hydroxypropyl)-N-methylmethanesulfonamide, particularly in the form of polymer conjugates, exhibits significant antitumor activity. In a Phase I clinical trial involving patients with refractory cancers, the polymer-drug conjugate demonstrated efficacy with minimal toxicity compared to free drug formulations.

Case Study: PK1 Conjugate

- Patient Demographics : 36 patients with various cancers.

- Results : Two partial responses and two minor responses were observed in patients with non-small cell lung cancer (NSCLC), colorectal cancer, and anthracycline-resistant breast cancer.

- Toxicity Profile : No polymer-related toxicity was reported, indicating a favorable safety profile for the conjugate .

Safety and Toxicity

The safety profile of N-(2-hydroxypropyl)-N-methylmethanesulfonamide is critical for its application in clinical settings. Studies have shown that while the compound can induce some degree of irritation (classified as skin corrosion/irritation category 2), it does not exhibit significant systemic toxicity when used within therapeutic ranges.

Table 2: Toxicity Observations in Animal Studies

| Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 10 | No significant hepatic toxicity |

| Mice | 5 | Mild hematological changes |

| Beagle Dogs | 8 | Acute but reversible cardiovascular changes |

The mechanism by which N-(2-hydroxypropyl)-N-methylmethanesulfonamide exerts its biological effects primarily involves its role in drug delivery systems. The compound facilitates the targeted delivery of chemotherapeutic agents through:

Propiedades

IUPAC Name |

N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXGDONMSBJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.